2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a boronate ester derivative of benzo[d]thiazole, a heterocyclic aromatic compound containing sulfur and nitrogen. The molecule features a 2-methyl substituent on the thiazole ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position. This structural motif makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing conjugated polymers, pharmaceuticals, and fluorescent probes . The compound is typically synthesized via palladium-catalyzed borylation or lithium-halogen exchange followed by boronate esterification, achieving yields of ~80–85% under optimized conditions . Its molecular formula is C₁₆H₂₁BNO₂S, with a molecular weight of 301.2 g/mol (calculated). Storage requires inert atmospheres (e.g., nitrogen or argon) due to moisture sensitivity .
Properties
Molecular Formula |
C14H18BNO2S |
|---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-8-6-7-10(12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |
InChI Key |
VJUDYKXUJBQZNK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(S3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the borylation of a halogenated benzothiazole precursor , usually a brominated or iodinated derivative at the 7-position of the benzothiazole ring, followed by purification steps. The key synthetic step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or Miyaura borylation, where the halogen substituent is replaced by the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Detailed Synthetic Routes
Representative Reaction Scheme
- Starting Material: 7-bromo-2-methylbenzo[d]thiazole
- Reagents: bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (K3PO4 or KOAc), solvent (DMF/H2O or dioxane)
- Conditions: Heating at 80-100 °C for 2-16 hours under inert atmosphere
- Workup: Cooling, aqueous extraction, drying, and chromatographic purification
This procedure results in the formation of the boronate ester-functionalized benzothiazole with moderate to good yields.
Analytical Data and Characterization
Spectroscopic Data
- [^1H NMR and ^13C NMR](pplx://action/followup): Characteristic resonances confirm the benzothiazole core and the pinacol boronate ester moiety.
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peak consistent with molecular formula $$C{13}H{16}BNO_2S$$.
- Crystallographic Data: Single crystal X-ray diffraction confirms the boronate ester attachment at the 7-position of the benzothiazole ring in related derivatives.
Molecular and Physical Properties
Comparative Analysis of Preparation Methods
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 2-methylbenzothiazole | NBS or Br2 in suitable solvent | Not reported | Precursor preparation |
| Pd-catalyzed borylation | bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 90 °C, 4-16 h | 23-76 | Yield depends on scale and purification |
| Purification | Extraction, drying, silica gel chromatography | - | Essential for product purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzo[D]thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry:
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols, amines, and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which makes it an excellent electrophile .
Comparison with Similar Compounds
Research Findings and Data
Key Stability Data:
- Thermal Stability: Decomposition onset at 220°C (TGA), comparable to other boronate esters .
- Hydrolytic Stability: Half-life of 48 hours in humid air (40% RH), superior to non-methylated analogs (24 hours) due to steric protection .
Reactivity in Model Reactions:
- Suzuki-Miyaura coupling with 4-bromotoluene: 92% yield (target) vs. 88% (6-boronate) and 78% (5-boronate) under identical conditions .
Biological Activity
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H18BNO3
- Molecular Weight : 259.11 g/mol
- CAS Number : 1025719-20-3
The compound's biological activity can be attributed to its ability to interact with various biological targets. Research indicates that it may function as a receptor agonist and has shown potential in modulating pathways involved in inflammation and cellular signaling.
Biological Activity Overview
-
Anticancer Properties :
- Studies have demonstrated that derivatives of benzo[D]thiazole exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
-
Antimicrobial Activity :
- The compound has shown promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole:
- Case Study 1 : In vitro studies on human breast cancer cells demonstrated a significant reduction in cell viability when treated with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The study concluded that the compound induces apoptosis via caspase activation.
- Case Study 2 : A study on bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MIC) between 5 µg/mL and 20 µg/mL, suggesting strong antimicrobial properties.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts cell wall synthesis | |
| Neuroprotective | Modulates oxidative stress |
Research Findings
Recent publications have focused on the synthesis and optimization of this compound for enhanced biological activity. For instance:
- A study published in Molecules detailed the synthesis of various analogs of benzo[D]thiazole derivatives and their evaluation against cancer cell lines, emphasizing structure-activity relationships (SAR) that could guide future drug design efforts .
- Another research paper highlighted the role of boron-containing compounds in medicinal chemistry, discussing their potential as drug candidates due to their unique reactivity and ability to form stable complexes with biomolecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
